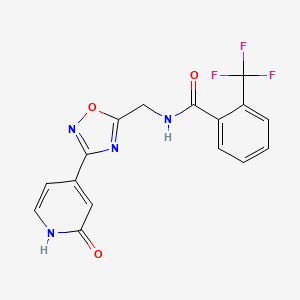

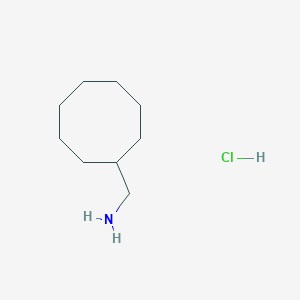

![molecular formula C18H20FN5O2 B2363027 N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-76-8](/img/structure/B2363027.png)

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes the compound , involves the use of available starting materials according to convenient synthetic procedures using a multicomponent reaction . This process provides wide access to triazole derivatives production .Chemical Reactions Analysis

1,2,4-Triazine derivatives, including the compound , have been found to exhibit a variety of biological applications . They have been reported to be inhibitors of glycogen synthase kinase-3 .Scientific Research Applications

Antitumor Activity N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and its derivatives have shown potential as antitumor agents. A study demonstrated the effects of azoloazine derivatives, including those related to N-cyclohexyl-8-(4-fluorophenyl) structure, on oxidative glucose metabolism in tumor cells like MCF-7 and non-tumor cells. These compounds exhibited significant effects in reducing lactate production and oxygen consumption in cell cultures, indicating potential antitumor activity (Al-Humairi et al., 2023). Another study identified the cytotoxic activities of similar derivatives against various human carcinoma cells. Some compounds showed strong effects on cancer cells while being non-toxic to normal cell lines, suggesting their potential for developing anticancer therapies (Sztanke et al., 2007).

Biochemical Synthesis and Reactions Research has also focused on the synthesis and reactions of imidazo[2,1-c][1,2,4]triazine derivatives. Studies have explored the coupling of 5-diazomidazole-4-carboxamide with various substrates to produce a range of imidazolyl-hydrazones, which cyclize to form imidazo[2,1-c][1,2,4]triazines. These synthetic routes are important for the development of new compounds with potential applications in various fields, including pharmaceuticals (Baig & Stevens, 1981).

Antimicrobial Properties Some derivatives of N-cyclohexyl-8-(4-fluorophenyl) structure have been synthesized with antimicrobial properties. A study synthesized new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety, exhibiting high antimicrobial activity. This research contributes to the development of new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Synthesis of Novel Derivatives Further research has been conducted on synthesizing novel derivatives of imidazo[2,1-c][1,2,4]triazine for various applications. For example, new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine were prepared, offering a new avenue for creating compounds with unique properties for potential use in pharmaceuticals and other fields (Gladkov et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c19-12-6-8-14(9-7-12)23-10-11-24-17(26)15(21-22-18(23)24)16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIGJROJKZWSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

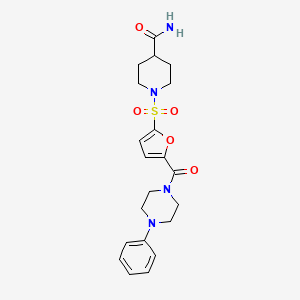

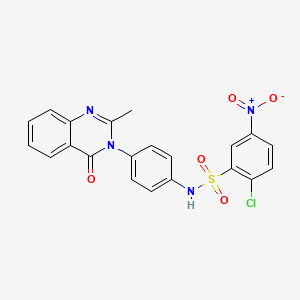

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)

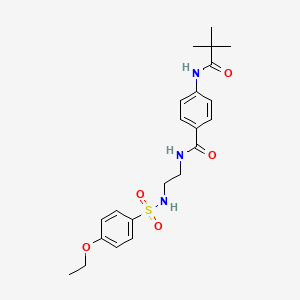

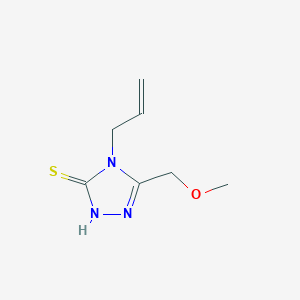

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

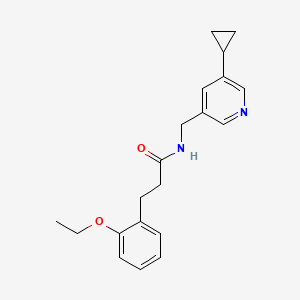

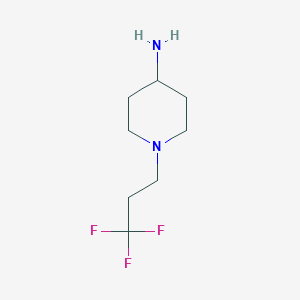

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)